pKa of Parent Acid: 3-Methyl-1H-indole-2-carboxylic acid (pKa 4.19) vs. Indole-2-carboxylic acid (pKa 4.44)
The pKa of the parent carboxylic acid provides a computable proxy for the electron-donating effect transmitted to the C-2 position, which in turn modulates the electrophilicity of the corresponding acyl chloride. 3-Methyl-1H-indole-2-carboxylic acid (corresponding to the target compound after hydrolysis) has a predicted pKa of 4.19 ± 0.30 , which is ~0.25 log units lower (more acidic) than the predicted pKa of 4.44 ± 0.30 for unsubstituted indole-2-carboxylic acid . The greater acidity of the 3-methyl analog indicates that the C-3 methyl group exerts a net electron-withdrawing inductive effect through the indole π-system, which is expected to slightly enhance the electrophilicity of the C-2 carbonyl chloride in the target compound compared to its unsubstituted parent.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of parent carboxylic acid |
|---|---|
| Target Compound Data | pKa = 4.19 ± 0.30 (3-methyl-1H-indole-2-carboxylic acid) |
| Comparator Or Baseline | pKa = 4.44 ± 0.30 (indole-2-carboxylic acid, CAS 1477-50-5) |
| Quantified Difference | ΔpKa ≈ –0.25 log units (target compound is ~1.8× more acidic) |
| Conditions | Predicted values (ACD/Labs or equivalent software); experimental validation pending |
Why This Matters
The 0.25 unit pKa shift predicts measurably different acylation rates in base-catalyzed reactions, guiding stoichiometry and solvent selection for preparative amide/ester formation.
